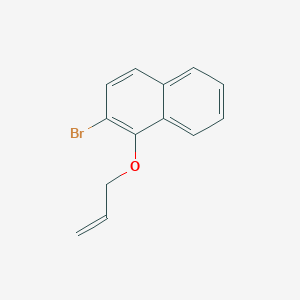
Naphthalene, 2-bromo-1-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 2-bromo-1-(2-propenyloxy)-: is an organic compound with the molecular formula C13H11BrO It is a derivative of naphthalene, where a bromine atom is substituted at the second position and a propenyloxy group is attached at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 2-bromo-1-(2-propenyloxy)- typically involves the bromination of naphthalene followed by the introduction of the propenyloxy group. One common method is the photobromination of naphthalene using molecular bromine under irradiation conditions. The brominated naphthalene is then reacted with an appropriate propenyloxy reagent under suitable conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to handle bromine and other reactive intermediates .
Chemical Reactions Analysis
Types of Reactions: Naphthalene, 2-bromo-1-(2-propenyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or alkyl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki cross-coupling, to form biaryl or biheterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, amines, or alkyl halides in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated, aminated, or alkylated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: Naphthalene, 2-bromo-1-(2-propenyloxy)- is used as a building block in organic synthesis. It can be employed in the synthesis of complex organic molecules and materials with specific properties .
Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of brominated naphthalene derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, Naphthalene, 2-bromo-1-(2-propenyloxy)- can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for various applications in material science and engineering .
Mechanism of Action
The mechanism of action of Naphthalene, 2-bromo-1-(2-propenyloxy)- involves its interaction with molecular targets through its bromine and propenyloxy functional groups. The bromine atom can participate in electrophilic substitution reactions, while the propenyloxy group can undergo nucleophilic addition or substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
2-Bromonaphthalene: A simpler brominated naphthalene derivative without the propenyloxy group.
1-Bromo-2-methoxynaphthalene: A similar compound with a methoxy group instead of a propenyloxy group.
1-Bromo-2-methylnaphthalene: A derivative with a methyl group instead of a propenyloxy group .
Uniqueness: Naphthalene, 2-bromo-1-(2-propenyloxy)- is unique due to the presence of both bromine and propenyloxy functional groups. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler brominated naphthalene derivatives. The propenyloxy group provides additional reactivity and functionality, making this compound valuable in various fields of research and industry .
Properties
CAS No. |
848780-28-9 |
|---|---|
Molecular Formula |
C13H11BrO |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
2-bromo-1-prop-2-enoxynaphthalene |
InChI |
InChI=1S/C13H11BrO/c1-2-9-15-13-11-6-4-3-5-10(11)7-8-12(13)14/h2-8H,1,9H2 |
InChI Key |
NQHKUIOFXPOPSG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CC2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















